![molecular formula C14H18N2 B11887069 4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene CAS No. 90265-97-7](/img/structure/B11887069.png)
4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene is a heterocyclic compound with a unique spiro structure. This compound is characterized by a spiro linkage between a diazaspirodecane and a phenyl group. The molecular formula of this compound is C14H18N2, and it has a molecular weight of 214.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene can be achieved through various synthetic routes. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying biological pathways and interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-Amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles
- 3-Aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
Uniqueness
4-Phenyl-1,3-diazaspiro[45]dec-2-ene is unique due to its specific spiro linkage and phenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
90265-97-7 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
4-phenyl-1,3-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C14H18N2/c1-3-7-12(8-4-1)13-14(16-11-15-13)9-5-2-6-10-14/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,15,16) |
InChI Key |
UTZIPUVXSDNKEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(N=CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


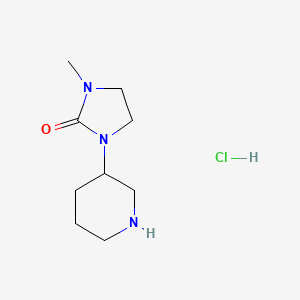
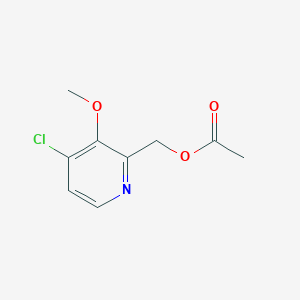




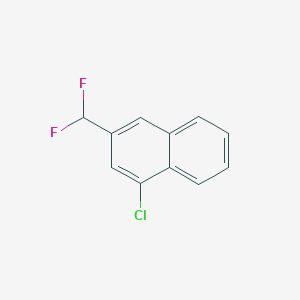

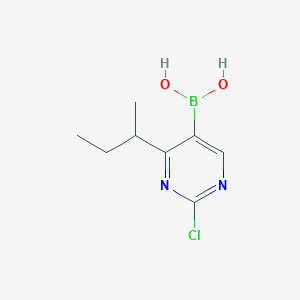
![5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11887063.png)


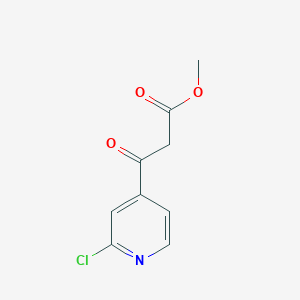
![1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane](/img/structure/B11887088.png)
